molecular formula C5H8N4O B3024892 N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide CAS No. 1158119-05-1

N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide

Cat. No. B3024892
CAS RN: 1158119-05-1
M. Wt: 140.14 g/mol
InChI Key: GVPSVVIOXVELTO-UHFFFAOYSA-N
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Description

“N’-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there isn’t specific information on the synthesis of “N’-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide”, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another study mentions the synthesis of a related compound, where the yield was 85% and the product was a white solid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N’-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide” are not explicitly mentioned in the sources .

Scientific Research Applications

Platelet Antiaggregating and Other Activities

N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide derivatives have been synthesized and shown to exhibit platelet antiaggregating activity superior or comparable to acetylsalicylic acid. Additionally, these compounds display moderate hypotensive, antiarrhythmic, local anesthetic, sedative, and anti-inflammatory activities in rats and mice (Bruno et al., 1991).

Antimicrobial and Antifungal Properties

Compounds with the N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide structure have been investigated for their antimicrobial properties. They have been found effective against various bacterial and fungal pathogens, contributing to their potential as antimicrobial and antifungal agents (Bondock et al., 2011).

Synthesis and Biological Activities of Derivatives

Derivatives of N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide have been synthesized and characterized for their biological activities. These activities include potential applications in cancer treatment and as inhibitors of human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. This highlights their potential use in antiviral and anticancer therapies (Munier-Lehmann et al., 2015).

Enzyme Inhibitory Properties

Some pyrazole-based derivatives, including those related to N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide, have shown enzyme inhibitory activities. This includes inhibiting enzymes like tyrosinase, a key enzyme in melanin synthesis, and various hyperactive enzymes involved in pathological conditions (Zhou et al., 2013).

properties

IUPAC Name

N'-hydroxy-2-pyrazol-1-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c6-5(8-10)4-9-3-1-2-7-9/h1-3,10H,4H2,(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPSVVIOXVELTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-2-(1H-pyrazol-1-yl)ethanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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